Ethanol, 2-[(2-bromoethyl)dithio]-
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Overview
Description
Ethanol, 2-[(2-bromoethyl)dithio]- is an organic compound with the molecular formula C4H9BrOS2 It is characterized by the presence of a bromoethyl group attached to a dithioethanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-[(2-bromoethyl)dithio]- typically involves the reaction of 2-bromoethanol with a disulfide compound under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of Ethanol, 2-[(2-bromoethyl)dithio]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethanol, 2-[(2-bromoethyl)dithio]- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Thiols.
Scientific Research Applications
Ethanol, 2-[(2-bromoethyl)dithio]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Mechanism of Action
The mechanism of action of Ethanol, 2-[(2-bromoethyl)dithio]- involves its interaction with molecular targets through its bromoethyl and dithio groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, thereby modulating their activity. The compound’s effects are mediated through pathways involving sulfur chemistry and redox reactions .
Comparison with Similar Compounds
2-Bromoethanol: Shares the bromoethyl group but lacks the dithio functionality.
Ethanol, 2,2’-dithiobis-: Contains a disulfide linkage but without the bromoethyl group.
Properties
CAS No. |
113398-38-2 |
---|---|
Molecular Formula |
C4H9BrOS2 |
Molecular Weight |
217.2 g/mol |
IUPAC Name |
2-(2-bromoethyldisulfanyl)ethanol |
InChI |
InChI=1S/C4H9BrOS2/c5-1-3-7-8-4-2-6/h6H,1-4H2 |
InChI Key |
YQGQKJJGTYDWRN-UHFFFAOYSA-N |
Canonical SMILES |
C(CSSCCBr)O |
Origin of Product |
United States |
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